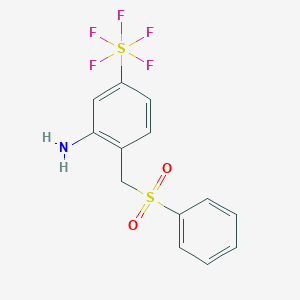

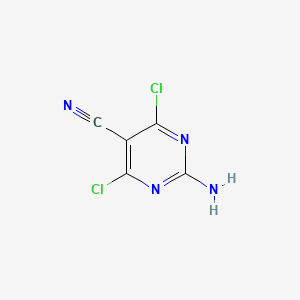

![molecular formula C6H2Cl2N4O2 B1525708 2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine CAS No. 1160995-45-8](/img/structure/B1525708.png)

2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine

Übersicht

Beschreibung

2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the molecular formula C6H2Cl2N4O2 and a molecular weight of 233.01 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine, has been a subject of interest in medicinal chemistry research . A one-pot copper (II)-catalyzed coupling-cyclization has been reported, leading to small molecules based on this novel structural motif .Molecular Structure Analysis

The InChI code for 2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine is 1S/C6H2Cl2N4O2/c7-5-4-1-3 (12 (13)14)2-11 (4)10-6 (8)9-5/h1-2H .Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine are not mentioned in the search results, it’s worth noting that several kinase inhibitors contain one or more fused heterocycles as part of their structures .Physical And Chemical Properties Analysis

2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Pesticide Detection

Compounds similar to “2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine” have been used in the detection of pesticides. For instance, a derivative was shown to rapidly respond to a common pesticide with high sensitivity and selectivity .

Herbicide Transformation

Another application involves the transformation of herbicides in agricultural settings. A related compound was identified as a transformation product of dichlorprop, a herbicide used in rice farming .

Orthogonal Chemoselectivity

Research has explored the chemoselectivity of triazine derivatives for various chemical reactions. This can be applied in analytical chemistry for substance identification and quantification .

Synthesis Strategies

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives is a significant field of study. Efficient routes for synthesizing these derivatives have various applications in chemical manufacturing .

Kinase Inhibitors Development

The pyrrolo[2,1-f][1,2,4]triazine scaffold is integral to several kinase inhibitors and nucleoside drugs. This includes drugs like avapritinib and remdesivir .

Polymer Synthesis

Triazine-based polymers have been synthesized using derivatives of triazine compounds. These polymers have potential applications in materials science .

Safety and Hazards

When handling 2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine, it’s recommended to use suitable protective clothing and avoid contact with skin and eyes. It’s also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Wirkmechanismus

Target of Action

It is known that pyrrolo[2,1-f][1,2,4]triazine, a core structure in 2,4-dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine, is an integral part of several kinase inhibitors and nucleoside drugs . Therefore, it is plausible that 2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine may also interact with kinases or nucleosides.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.

Eigenschaften

IUPAC Name |

2,4-dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N4O2/c7-5-4-1-3(12(13)14)2-11(4)10-6(8)9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILXDKCIJUPNOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=NN2C=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721008 | |

| Record name | 2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160995-45-8 | |

| Record name | 2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

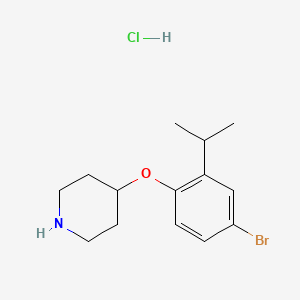

![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1525630.png)

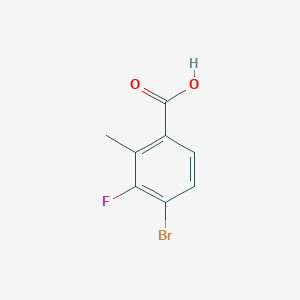

![4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525632.png)

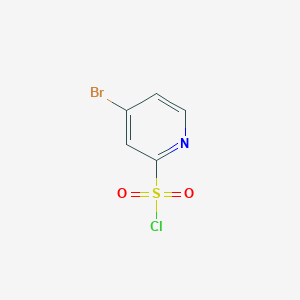

![5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride](/img/structure/B1525633.png)

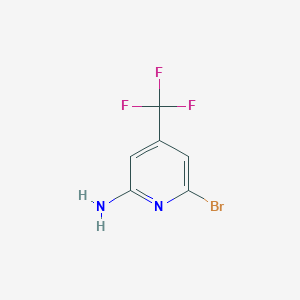

![[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1525647.png)